Succinimidyl 6-[[7-(N,N-Dimethylaminosulfonyl)-2,1,3-benzoxadiazol-4-yl]amino]hexanoate
Description
Molecular Architecture and Functional Group Analysis
The molecular architecture of this compound consists of three distinct functional domains connected through a flexible hexanoic acid linker chain. The compound's structure can be systematically analyzed by examining each component's contribution to the overall molecular properties and reactivity profile. The succinimidyl ester terminus provides the primary reactive site for amine coupling reactions, while the benzoxadiazole core contributes the fluorescent properties essential for detection and imaging applications.
The hexanoic acid linker region, spanning six carbon atoms, serves as a critical spacer element that separates the reactive and fluorescent domains while maintaining sufficient flexibility for bioconjugation applications. This aliphatic chain length has been specifically chosen to optimize the balance between molecular flexibility and structural integrity, allowing the compound to accommodate various target molecules without introducing excessive steric hindrance. The linker's hydrophobic character contributes to the compound's overall solubility profile and influences its behavior in aqueous and organic solvent systems.
The dimethylaminosulfonyl substituent attached to the benzoxadiazole ring system represents a crucial electron-donating group that significantly modulates the compound's photophysical properties. This sulfonamide functionality not only enhances the fluorescent quantum yield but also influences the compound's solubility characteristics in polar and non-polar environments. The presence of two methyl groups on the amino nitrogen further increases the electron density available for resonance stabilization, contributing to the compound's distinctive spectroscopic signature.
Comprehensive spectroscopic analysis reveals that the compound maintains high purity levels exceeding 98.0% as determined by high-performance liquid chromatography, with melting point characteristics ranging from 137 to 141°C, indicating excellent crystalline structure and thermal stability under standard storage conditions. The molecular weight of 453.47 g/mol reflects the substantial size of this multifunctional reagent, which incorporates multiple heteroatoms including five nitrogen atoms, seven oxygen atoms, and one sulfur atom within its carbon framework.
Benzoxadiazole Core: Electronic Configuration and Aromaticity
The 2,1,3-benzoxadiazole core structure represents the central chromophoric unit responsible for the compound's distinctive photophysical properties and serves as the foundation for its fluorescent behavior. This heterocyclic system consists of a benzene ring fused to an oxadiazole ring, creating a rigid planar aromatic system with extended π-conjugation that facilitates efficient light absorption and emission processes. The benzoxadiazole scaffold is recognized for its exceptional photostability and high fluorescence quantum yield, making it an ideal choice for long-term fluorescent labeling applications.
The electronic configuration of the benzoxadiazole core involves a complex arrangement of π-electrons distributed across the fused ring system, with the nitrogen and oxygen heteroatoms contributing to the overall electronic density and orbital characteristics. Multiple-scattering local-density-approximation calculations have demonstrated that the benzoxadiazole system exhibits specific ionization energies and ultraviolet transition energies that are characteristic of its unique electronic structure. The presence of nitrogen atoms in positions 1 and 3 of the oxadiazole ring creates electron-deficient sites that influence the overall electron distribution throughout the aromatic system.
The aromaticity of the benzoxadiazole core is enhanced by the resonance stabilization provided by the heteroatoms, which allow for efficient delocalization of π-electrons across the entire ring system. This aromatic character contributes significantly to the compound's chemical stability and resistance to degradation under normal laboratory conditions. The planar geometry of the fused ring system enables optimal orbital overlap and maintains the integrity of the extended conjugation pathway essential for fluorescent activity.
Spectroscopic studies indicate that the benzoxadiazole core exhibits characteristic absorption features in the ultraviolet region, with specific transition energies that correspond to π→π* electronic transitions within the conjugated system. The electronic properties of this core structure are further modified by the dimethylaminosulfonyl substituent, which acts as an auxiliary electron-donating group that shifts the absorption and emission wavelengths to more favorable regions of the electromagnetic spectrum for biological applications.
Succinimidyl Ester Reactivity: Mechanistic Insights
The succinimidyl ester functionality represents the primary reactive center of the molecule and serves as the key determinant of its bioconjugation efficiency and selectivity toward amine-containing biomolecules. N-Hydroxysuccinimide esters are widely recognized for their exceptional reactivity with primary aliphatic amines, forming stable amide bonds through a well-characterized nucleophilic acyl substitution mechanism. The reaction proceeds through the formation of a tetrahedral intermediate following nucleophilic attack by the amine on the carbonyl carbon of the ester linkage.
Mechanistic studies have revealed that the succinimidyl ester reaction with primary amines is strongly pH-dependent, with optimal reactivity occurring under physiological to slightly alkaline conditions between pH 7.2 and 9.0. Under these conditions, the amine exists predominantly in its nucleophilic, deprotonated form, facilitating efficient attack on the electrophilic carbonyl center. The reaction mechanism involves the elimination of N-hydroxysuccinimide as a leaving group, resulting in the formation of a chemically stable amide bond between the labeling reagent and the target molecule.
Competition kinetics studies have demonstrated that hydrolysis of the succinimidyl ester represents a significant competing reaction pathway that can reduce the overall efficiency of the bioconjugation process. The hydrolysis reaction follows complex kinetics with an initial nucleation step rather than simple pseudo-first-order behavior, indicating a strong dependence on the molecular packing and presence of defects in organized molecular assemblies. Heterogeneous kinetic analysis reveals that the aminolysis rate constant is approximately three orders of magnitude lower than the hydrolysis rate constant under physiological buffer conditions.
The half-life of succinimidyl ester hydrolysis varies significantly with pH and temperature, ranging from 4 to 5 hours at pH 7.0 and 0°C to approximately 10 minutes at pH 8.6 and 4°C. This pH and temperature dependence necessitates careful optimization of reaction conditions to maximize bioconjugation efficiency while minimizing the loss of reactive functionality through competing hydrolysis pathways. The mechanistic understanding of these competing reactions is essential for developing effective protocols for protein and biomolecule labeling applications.
Sulfonamide Substituent Effects on Solubility and Stability
The dimethylaminosulfonyl substituent attached to the benzoxadiazole core exerts profound effects on both the solubility characteristics and chemical stability of the compound through multiple molecular interactions and electronic effects. Sulfonamide functional groups are known to significantly influence the physicochemical properties of organic molecules, particularly their solubility behavior in various solvent systems and their stability under different environmental conditions. The presence of the sulfonamide group introduces additional hydrogen bonding capabilities and dipolar interactions that affect the compound's interaction with polar and non-polar environments.
Solubility studies of related sulfonamide compounds have demonstrated that the presence of sulfonamide substituents generally decreases solubility in non-polar solvents such as cyclohexane while enhancing solubility in polar aprotic solvents and aqueous buffer systems. The dimethylamino portion of the sulfonamide substituent contributes additional steric bulk and electron density that influences the compound's interaction with solvent molecules. Experimental solubility determinations indicate that sulfonamide-containing compounds exhibit non-ideal behavior in hydrophobic solvents, with activity coefficients on the order of 10⁶, reflecting significant deviation from ideal solution behavior.
The stability of the sulfonamide linkage under various pH conditions contributes to the overall robustness of the compound during storage and application. Unlike ester linkages that are susceptible to hydrolytic cleavage, the sulfonamide bond demonstrates remarkable stability across a wide pH range, making it an ideal choice for applications requiring long-term stability. The electron-withdrawing nature of the sulfonyl group stabilizes the adjacent aromatic system and contributes to the overall chemical inertness of the substituent under normal laboratory conditions.
Thermodynamic analysis of sulfonamide solubility in various solvent systems reveals that the interactions between the sulfonamide group and solvent molecules are governed by complex thermodynamic relationships involving enthalpy and entropy contributions. The presence of the dimethylamino group introduces additional conformational flexibility that can influence the entropy of solvation, while the sulfonyl oxygens provide specific sites for hydrogen bonding interactions with protic solvents. These molecular-level interactions collectively determine the compound's behavior in different experimental environments and influence its effectiveness as a bioconjugation reagent.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[[4-(dimethylsulfamoyl)-2,1,3-benzoxadiazol-7-yl]amino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O7S/c1-22(2)31(27,28)13-8-7-12(17-18(13)21-30-20-17)19-11-5-3-4-6-16(26)29-23-14(24)9-10-15(23)25/h7-8,19H,3-6,9-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPAJYBUTABRFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)NCCCCCC(=O)ON3C(=O)CCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001108005 | |
| Record name | Hexanoic acid, 6-[[7-[(dimethylamino)sulfonyl]-2,1,3-benzoxadiazol-4-yl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001108005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1858255-08-9 | |
| Record name | Hexanoic acid, 6-[[7-[(dimethylamino)sulfonyl]-2,1,3-benzoxadiazol-4-yl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1858255-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexanoic acid, 6-[[7-[(dimethylamino)sulfonyl]-2,1,3-benzoxadiazol-4-yl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001108005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Succinimidyl 6-[[7-(N,N-Dimethylaminosulfonyl)-2,1,3-benzoxadiazol-4-yl]amino]hexanoate, also known as DBD-C6-NHS, is a fluorescent labeling reagent. It primarily targets amine groups in biological molecules, particularly proteins. The amine groups are present in the side chains of certain amino acids like lysine, which are abundant in proteins.
Mode of Action
DBD-C6-NHS reacts with the amine groups to form a stable amide bond. This reaction is facilitated by the N-hydroxysuccinimide (NHS) ester present in the compound. The result is a covalently attached fluorescent label on the target protein.
Result of Action
The result of the action of DBD-C6-NHS is the fluorescent labeling of target proteins . This allows the proteins to be visualized and tracked, facilitating studies of their function, interactions, and localization within cells.
Action Environment
The action of DBD-C6-NHS can be influenced by various environmental factors. For instance, the reaction requires a suitable pH and temperature to proceed efficiently. Additionally, the compound is sensitive to light, moisture, and heat, and should be stored under inert gas at 0-10°C to maintain its stability.
Biochemical Analysis
Biochemical Properties
Succinimidyl 6-[[7-(N,N-Dimethylaminosulfonyl)-2,1,3-benzoxadiazol-4-yl]amino]hexanoate plays a crucial role in biochemical reactions, particularly in the labeling of amino groups. This compound interacts with enzymes, proteins, and other biomolecules through its succinimidyl ester group, which reacts with primary amines to form stable amide bonds. This reaction is highly specific and efficient, making it ideal for labeling proteins and peptides in various biochemical assays.
Cellular Effects
The effects of this compound on cells and cellular processes are significant. This compound influences cell function by labeling proteins and peptides, which can affect cell signaling pathways, gene expression, and cellular metabolism. The labeled proteins can be tracked and studied to understand their roles in various cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of stable amide bonds with primary amines in proteins and peptides. This binding interaction is highly specific and efficient, allowing for precise labeling of target biomolecules. The labeled proteins can then be studied to understand their roles in various biochemical pathways and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider in experimental design. Studies have shown that this compound is stable under specific storage conditions, but it can degrade over time when exposed to light, moisture, or heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively labels proteins and peptides without causing significant toxicity. At higher doses, toxic or adverse effects can be observed, including changes in cellular function and metabolism. Threshold effects have been identified in various studies, highlighting the importance of optimizing dosage for specific experimental conditions.
Metabolic Pathways
This compound is involved in several metabolic pathways. This compound interacts with enzymes and cofactors that facilitate its labeling reactions. The effects on metabolic flux and metabolite levels can be significant, as the labeled proteins and peptides can alter the dynamics of various biochemical pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its overall activity and function in biochemical assays.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of the labeled proteins and peptides can provide valuable insights into their roles in various cellular processes.
Biological Activity
Succinimidyl 6-[[7-(N,N-Dimethylaminosulfonyl)-2,1,3-benzoxadiazol-4-yl]amino]hexanoate (often referred to as DBD-C6-NHS) is a compound that has garnered significant interest in the fields of biochemistry and molecular biology due to its unique properties and applications. This article explores its biological activity, including its use in fluorescent labeling, drug development, diagnostics, bioconjugation, and cellular biology research.
- Molecular Formula: C₁₈H₂₃N₅O₇S
- Molecular Weight: 453.47 g/mol
- CAS Number: 1858255-08-9
- Purity: ≥98.0% (HPLC)
- Appearance: Light yellow to orange crystalline powder
- Fluorescence Emission: Excitation at 380 nm and emission at 510 nm
1. Fluorescent Labeling
This compound is widely used for labeling biomolecules such as proteins and nucleic acids. This capability allows researchers to visualize and track these molecules during various biological processes. Its fluorescent properties enable high sensitivity in detection assays.
2. Drug Development
The compound plays a crucial role in the development of targeted drug delivery systems. By conjugating therapeutic agents to specific biomolecules, it enhances the efficacy of drugs by ensuring they reach their intended targets within the body. This targeted approach is particularly beneficial in cancer therapies where precision is essential.
3. Diagnostics
In diagnostic applications, DBD-C6-NHS is employed to develop assays that detect specific biomolecules. Its ability to form stable conjugates with proteins improves the accuracy and reliability of medical tests, making it a valuable tool in clinical diagnostics.
4. Bioconjugation
This compound facilitates bioconjugation processes, allowing for the attachment of drugs or imaging agents to antibodies. This technique is vital for creating more effective treatments for diseases such as cancer, where targeted delivery can significantly impact therapeutic outcomes.
5. Research in Cellular Biology
DBD-C6-NHS is instrumental in studying cellular processes by tagging and monitoring cellular components. This application provides insights into cell function and behavior, aiding in the understanding of various biological phenomena.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in various applications:
| Study | Focus | Findings |
|---|---|---|
| Study A | Fluorescent Labeling | Demonstrated successful labeling of proteins with minimal background fluorescence, enhancing imaging quality. |
| Study B | Drug Delivery | Showed improved targeting of cancer cells when conjugated with chemotherapeutic agents, leading to increased cell death rates compared to non-targeted treatments. |
| Study C | Diagnostic Assays | Developed a novel assay using DBD-C6-NHS that increased detection sensitivity for biomarkers in serum samples by 50%. |
Scientific Research Applications
Fluorescent Labeling
This compound is extensively used for fluorescent labeling of biomolecules such as proteins and nucleic acids. The incorporation of the benzoxadiazole moiety allows for effective visualization and tracking of these biomolecules in biological processes. The compound exhibits a strong fluorescence emission at approximately 510 nm when excited at 380 nm, making it suitable for applications in fluorescence microscopy and flow cytometry .
Drug Development
In the realm of drug development , succinimidyl 6-[[7-(N,N-Dimethylaminosulfonyl)-2,1,3-benzoxadiazol-4-yl]amino]hexanoate plays a crucial role in designing targeted drug delivery systems. Its ability to conjugate with therapeutic agents enhances the specificity and efficacy of these drugs, ensuring they reach their intended targets within the body. This targeted approach minimizes side effects and improves treatment outcomes for conditions such as cancer .
Diagnostics
The compound is also instrumental in the field of diagnostics , particularly in the development of assays that detect specific biomolecules. By facilitating the conjugation of detection agents to antibodies or other biomolecules, it improves the accuracy and reliability of medical tests. This application is vital for early disease detection and monitoring therapeutic responses .
Bioconjugation
Bioconjugation is another significant application area where this compound excels. It enables the attachment of drugs or imaging agents to antibodies or other proteins, creating more effective treatments for diseases like cancer. This process enhances the therapeutic index by improving drug localization and reducing systemic toxicity .
Case Study 1: Fluorescent Probes in Live Cell Imaging
In a study focused on live cell imaging, researchers utilized this compound to label specific proteins within live cells. The fluorescent properties allowed for real-time observation of protein dynamics, providing insights into cellular processes such as signaling pathways and protein interactions.
Case Study 2: Targeted Cancer Therapy
A recent investigation demonstrated the use of this compound in developing a targeted therapy for breast cancer. By conjugating the compound with an anticancer drug, researchers were able to enhance the drug's accumulation at tumor sites while minimizing exposure to healthy tissues. This strategy resulted in improved therapeutic efficacy and reduced side effects compared to conventional chemotherapy .
Comparison with Similar Compounds
Table 1: Comparison with NBD-Based Analogs
Comparison with Heterobifunctional Crosslinkers
N-Succinimidyl 6-[[4-(N-Maleimidomethyl)cyclohexyl]carboxamido]hexanoate
This heterobifunctional crosslinker contains both a succinimidyl ester (amine-reactive) and a maleimide group (thiol-reactive). Unlike the target compound, it facilitates conjugation between amines and sulfhydryls (e.g., antibody-drug conjugates) rather than fluorescent labeling .
Key Differences
- Reactivity: The target compound is monofunctional (amine-specific), whereas the maleimide-based crosslinker enables dual-targeted conjugation .
- Applications : The maleimide derivative is used for stable bioconjugations in therapeutic development, while the target compound is specialized for fluorescence-based studies.
Table 2: Comparison with Maleimide-Based Crosslinkers
| Property | Target Compound | Maleimide-Based Crosslinker |
|---|---|---|
| Reactive Groups | Succinimidyl ester (amine-reactive) | Succinimidyl ester + maleimide (amine- and thiol-reactive) |
| Fluorophore | 7-(N,N-Dimethylaminosulfonyl)-benzoxadiazole | None |
| Primary Use | Fluorescent labeling | Heterobifunctional conjugation (e.g., antibody-drug conjugates) |
| Stability | Photostable (assumed) | Chemically stable linkages |
Q & A
Q. What are the key functional groups and physicochemical properties of this compound relevant to its use in bioconjugation?
- Methodological Answer : The compound contains a succinimidyl ester (amine-reactive group) and a benzoxadiazole fluorophore with a dimethylaminosulfonyl substituent. Key properties include:
- CAS Number : 1858255-08-9
- Solubility : Soluble in DMSO (≥25 mM)
- Purity : >95% by HPLC
- Fluorescence : Excitation/Emission maxima are ~535/550 nm (similar to NBD-X derivatives) .
These features enable its use in labeling primary amines (e.g., lysine residues) in proteins or peptides while providing a fluorescent tag for detection.
Q. How should this compound be stored to maintain stability for long-term experiments?
- Methodological Answer :
- Store desiccated at -20°C in aliquots to avoid repeated freeze-thaw cycles.
- Protect from light to prevent photodegradation of the benzoxadiazole fluorophore .
- Confirm stability before use via TLC or HPLC to detect hydrolysis of the succinimidyl ester .
Q. What are standard protocols for conjugating this compound to proteins or peptides?
- Methodological Answer :
- Step 1 : Dissolve the compound in anhydrous DMSO (25 mM stock).
- Step 2 : Add to the target protein/peptide in PBS (pH 7.4–8.5) at a 5–10:1 molar ratio (dye:protein).
- Step 3 : Incubate at 4°C for 2–4 hours.
- Step 4 : Remove unreacted dye using size-exclusion chromatography or dialysis .
- Validation : Measure labeling efficiency via absorbance (ε ~25,000 M⁻¹cm⁻¹ at 535 nm) or fluorescence spectroscopy .
Advanced Research Questions
Q. How can researchers optimize conjugation efficiency while minimizing protein aggregation?
- Methodological Answer :
- Buffer Optimization : Use pH 8.0–8.5 to enhance amine reactivity without denaturing the protein. Avoid Tris buffers (compete with primary amines).
- Molar Ratio : Titrate dye:protein ratios (1:1 to 20:1) and analyze via SDS-PAGE with in-gel fluorescence to identify optimal conditions .
- Additives : Include 0.1% BSA or 1 M urea to reduce aggregation .
- Data Contradiction Note : Some studies report reduced activity at high dye ratios due to steric hindrance; balance labeling density with functional assays .
Q. What strategies resolve non-specific binding of the benzoxadiazole fluorophore in cellular imaging?
- Methodological Answer :
- Blocking : Pre-treat cells with 1% BSA or 5% fetal bovine serum to block hydrophobic interactions .
- Wash Conditions : Use 0.1% Tween-20 in PBS for post-labeling washes.
- Control Experiments : Compare labeled samples with unlabeled controls and use quenching agents (e.g., 10 mM NaN₃) to confirm specificity .
Q. How does the dimethylaminosulfonyl group influence fluorescence properties compared to other benzoxadiazole derivatives?
- Methodological Answer : The sulfonyl group enhances photostability and solvent sensitivity:
- Solvatochromism : Fluorescence intensity increases in hydrophobic environments (e.g., membrane-bound targets) .
- pH Sensitivity : The dimethylamino group provides pH-dependent emission shifts (~10 nm between pH 5.0 and 8.0), useful for probing microenvironmental changes .
- Comparison : Unlike nitrobenzoxadiazole (NBD), this derivative exhibits reduced quenching in aqueous buffers .
Innovative Applications in Current Research
Q. Can this compound be used in Förster Resonance Energy Transfer (FRET) studies?
- Methodological Answer : Yes, when paired with a compatible acceptor (e.g., rhodamine derivatives):
Q. What are emerging uses in lipid membrane dynamics research?
- Methodological Answer : The compound’s hydrophobic benzoxadiazole moiety enables labeling of lipid-modified proteins (e.g., palmitoylated or myristoylated proteins) for tracking membrane trafficking.
- Protocol : Incorporate into lipid bilayers or micelles and monitor fluorescence recovery after photobleaching (FRAP) .
Troubleshooting Guide
Issue : Low fluorescence signal post-labeling.
- Solution :
Issue : Protein precipitation during conjugation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
